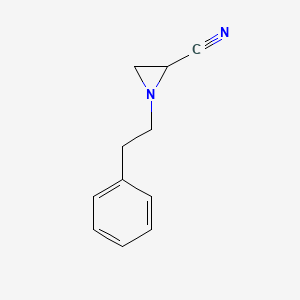![molecular formula C6H12Cl2O3 B14446160 1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane CAS No. 73131-00-7](/img/structure/B14446160.png)
1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane is an organic compound with the molecular formula C5H10Cl2O2. It is also known by its IUPAC name, 1-chloro-2-[(2-chloroethoxy)methoxy]ethane . This compound is characterized by the presence of two chlorine atoms and three ether linkages, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane typically involves the reaction of 2-chloroethanol with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the reagents and conditions used.
Reduction Reactions: Reduction can lead to the formation of simpler hydrocarbons or alcohols.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving ether linkages.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane involves its reactivity due to the presence of chlorine atoms and ether linkages. These functional groups make the compound a good electrophile, allowing it to participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane can be compared with similar compounds such as:
Bis(2-chloroethoxy)methane: Similar in structure but with different reactivity due to the presence of an additional ether linkage.
1-Chloro-2-ethoxyethane: Lacks the additional ether linkages, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical processes.
Eigenschaften
CAS-Nummer |
73131-00-7 |
|---|---|
Molekularformel |
C6H12Cl2O3 |
Molekulargewicht |
203.06 g/mol |
IUPAC-Name |
1-chloro-2-(2-chloroethoxymethoxymethoxy)ethane |
InChI |
InChI=1S/C6H12Cl2O3/c7-1-3-9-5-11-6-10-4-2-8/h1-6H2 |
InChI-Schlüssel |
SXVLNMXFQJCPJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)OCOCOCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


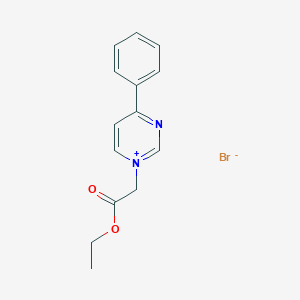
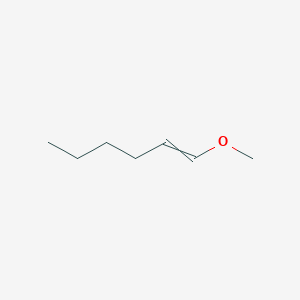
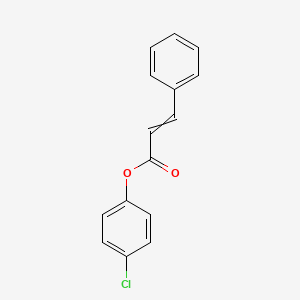

![6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B14446113.png)
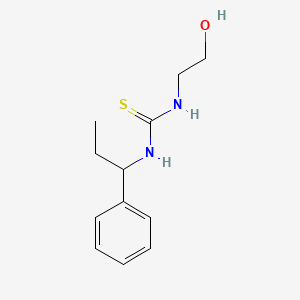
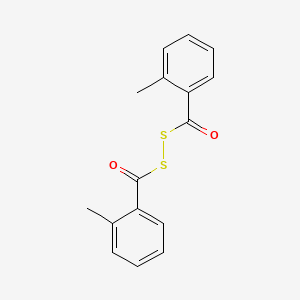

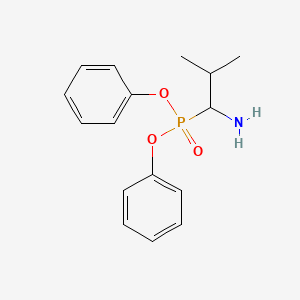
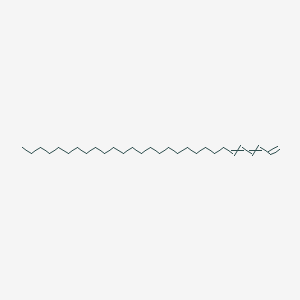
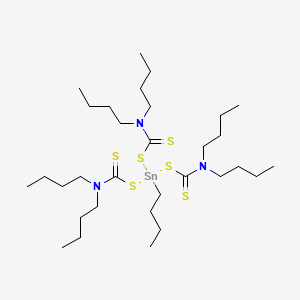
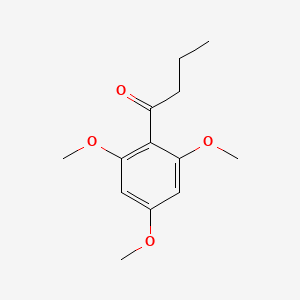
![(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14446164.png)
